molecular formula C8H11N3 B14024845 (3-Cyclopropylpyrazin-2-yl)methanamine

(3-Cyclopropylpyrazin-2-yl)methanamine

Cat. No.: B14024845
M. Wt: 149.19 g/mol
InChI Key: WJSPGHNCYVFCCO-UHFFFAOYSA-N
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Description

(3-Cyclopropylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrazine, featuring a cyclopropyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylpyrazin-2-yl)methanamine typically involves the reduction of 3-cyclopropylpyrazine-2-carbonitrile. One common method includes the use of Raney Nickel as a catalyst in the presence of acetic acid and hydrogen. The reaction is carried out at room temperature, followed by the addition of hydrogen chloride in diethyl ether to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas and Raney Nickel catalyst in acetic acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can yield different amine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

(3-Cyclopropylpyrazin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyrazin-2-yl)methanamine: A similar compound with a chlorine atom instead of a cyclopropyl group.

    (3-Methylpyrazin-2-yl)methanamine: Features a methyl group instead of a cyclopropyl group.

    (3-Ethylpyrazin-2-yl)methanamine: Contains an ethyl group instead of a cyclopropyl group.

Uniqueness

(3-Cyclopropylpyrazin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(3-cyclopropylpyrazin-2-yl)methanamine

InChI

InChI=1S/C8H11N3/c9-5-7-8(6-1-2-6)11-4-3-10-7/h3-4,6H,1-2,5,9H2

InChI Key

WJSPGHNCYVFCCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CN=C2CN

Origin of Product

United States

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